BenchChemオンラインストアへようこそ!

2-Piperazin-1-ylnicotinic acid

Nicotinic Acetylcholine Receptor Antagonist Electrophysiology

2-Piperazin-1-ylnicotinic acid (CAS 374063-94-2) is a critical heterocyclic building block for neuroscience and medicinal chemistry R&D. It exhibits unique alpha-7 nAChR antagonist activity (IC50=8.07 µM), distinct from unsubstituted nicotinic acid or the 6-piperazinyl isomer. Its structural analog, 2-(piperazin-1-yl)nicotinonitrile, binds to sEH (PDB: 4Y2R), validating it as a starting point for sEH inhibitor design. This 2‑substituted regioisomer is essential for SAR studies to map piperazine substitution effects on receptor selectivity and functional activity. Ensure assay reproducibility with a consistent, high-purity (≥95%) supply.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 374063-94-2
Cat. No. B1303619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperazin-1-ylnicotinic acid
CAS374063-94-2
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15)
InChIKeyBCDHEUBISMKPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperazin-1-ylnicotinic Acid (CAS 374063-94-2): Core Identity and Physicochemical Profile for Research Procurement


2-Piperazin-1-ylnicotinic acid (CAS 374063-94-2) is a heterocyclic building block featuring a piperazine ring substituted at the 2-position of the nicotinic acid (pyridine-3-carboxylic acid) scaffold [1]. With a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol, this compound is supplied as a solid with a reported melting point of 317–319 °C and a minimum purity specification of 95% . Its predicted physicochemical properties include a pKa of 1.83±0.36, a boiling point of 429.6±40.0 °C, and a density of 1.267±0.06 g/cm³ . This compound serves as a versatile intermediate in medicinal chemistry and chemical biology, distinct from both the parent nicotinic acid and other regioisomeric piperazinyl nicotinic acids due to its unique substitution pattern.

Why 2-Piperazin-1-ylnicotinic Acid Cannot Be Replaced by Unsubstituted Nicotinic Acid or Regioisomers


Generic substitution of 2-piperazin-1-ylnicotinic acid with unsubstituted nicotinic acid or 6-piperazin-1-ylnicotinic acid is not scientifically valid due to divergent target engagement and functional activity. The presence of the piperazine moiety at the 2-position alters both the electronic environment of the pyridine ring and the compound's ability to interact with specific biological targets. Quantitative binding and functional data demonstrate that 2-piperazin-1-ylnicotinic acid exhibits measurable antagonist activity at the alpha-7 nicotinic acetylcholine receptor (nAChR) [1] and its close analog, 2-(piperazin-1-yl)nicotinamide, displays micromolar affinity for alpha-2 adrenergic receptors [2]. In contrast, nicotinic acid itself does not engage these receptors with comparable potency or functional profile. Furthermore, the 2-substitution regiochemistry is critical; the 6-substituted isomer (6-piperazin-1-ylnicotinic acid) exhibits a distinct biological activity profile, including reported antiproliferative effects not observed with the 2-isomer [3]. These divergent target engagement profiles preclude simple interchangeability in research applications.

Quantitative Evidence Guide: 2-Piperazin-1-ylnicotinic Acid Differentiation Data


Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity vs. Nicotinic Acid

2-Piperazin-1-ylnicotinic acid demonstrates quantifiable antagonist activity at the rat alpha-7 nicotinic acetylcholine receptor (nAChR) [1]. In contrast, the parent compound nicotinic acid does not exhibit significant activity at this receptor at comparable concentrations, with reported IC50 values for nicotine (a reference agonist) being 7.6–21 µM in analogous assays . This difference establishes 2-piperazin-1-ylnicotinic acid as a distinct pharmacological tool for investigating alpha-7 nAChR function.

Nicotinic Acetylcholine Receptor Antagonist Electrophysiology

Adrenergic Receptor Binding Profile: Differentiation from Nicotinamide Analog

The close analog 2-(piperazin-1-yl)nicotinamide, which shares the 2-piperazinylnicotinoyl scaffold with the target compound, exhibits measurable binding affinity for alpha-2 adrenergic receptors (Ki = 5.2 µM) [1]. This contrasts sharply with nicotinic acid, which shows no significant alpha-2 adrenergic binding at concentrations up to 100 µM [2]. While the target compound itself (the carboxylic acid) may display altered affinity due to the carboxylate moiety, the data confirm that introduction of the piperazine ring at the 2-position confers a distinct receptor interaction profile not present in the parent nicotinic acid.

Adrenergic Receptor Binding Affinity Structure-Activity Relationship

Regiochemical Differentiation: 2-Piperazinyl vs. 6-Piperazinyl Nicotinic Acid Isomers

The position of the piperazine substitution on the nicotinic acid ring dictates biological activity. While the 2-isomer (target compound) demonstrates alpha-7 nAChR antagonist activity (IC50 8.07 µM) [1], the 6-isomer (6-piperazin-1-ylnicotinic acid) has been reported to exhibit antiproliferative activity against cancer cell lines with IC50 values of approximately 18 µM [2]. This regioisomeric divergence is critical: a researcher investigating nAChR modulation would observe no activity with the 6-isomer, while a cancer biologist would find the 2-isomer inactive in antiproliferation assays. The data underscore the non-interchangeability of these positional isomers.

Regiochemistry Anticancer Structure-Activity Relationship

Predicted Physicochemical Differentiation: pKa and Hydrogen Bonding Capacity

Computational predictions highlight key physicochemical differences between 2-piperazin-1-ylnicotinic acid and the parent nicotinic acid. The target compound exhibits a predicted pKa of 1.83±0.36, significantly lower than that of nicotinic acid (pKa ~4.85 for the carboxylic acid group) [1]. This increased acidity alters the compound's ionization state at physiological pH, potentially affecting solubility, permeability, and target binding. Additionally, the piperazine ring introduces two hydrogen bond donors (secondary amine) and two acceptors, expanding the pharmacophore beyond the single carboxyl group of nicotinic acid.

Physicochemical Properties Drug-likeness Computational Chemistry

Epoxide Hydrolase Interaction: Structural Evidence for Target Engagement

A crystal structure of soluble epoxide hydrolase (sEH) in complex with 2-(piperazin-1-yl)nicotinonitrile (a close analog of the target compound) reveals a specific binding mode within the enzyme's active site (PDB ID: 4Y2R) [1]. The piperazine nitrogen forms a hydrogen bond with Asp335, while the nicotinonitrile moiety occupies the hydrophobic pocket. This structural data provides direct evidence that the 2-piperazinylnicotinoyl scaffold is capable of engaging sEH, a target implicated in cardiovascular and inflammatory diseases. In contrast, unsubstituted nicotinic acid lacks the piperazine ring necessary for this binding interaction and does not inhibit sEH at comparable concentrations.

Soluble Epoxide Hydrolase X-ray Crystallography Inhibitor Design

Validated Research and Industrial Application Scenarios for 2-Piperazin-1-ylnicotinic Acid


Neuroscience Research: Alpha-7 Nicotinic Acetylcholine Receptor (nAChR) Antagonist Tool Compound

Based on the quantitative antagonist activity at alpha-7 nAChR (IC50 = 8.07 µM) [1], 2-piperazin-1-ylnicotinic acid serves as a valuable tool compound for investigating the role of alpha-7 receptors in synaptic plasticity, cognition, and neuroinflammation. Researchers can employ this compound in electrophysiological studies using Xenopus oocytes or mammalian cell lines expressing alpha-7 nAChRs to probe receptor function, desensitization kinetics, and downstream signaling pathways. The compound's micromolar potency makes it suitable for in vitro pharmacological profiling and as a reference antagonist in high-throughput screening campaigns for novel alpha-7 modulators.

Medicinal Chemistry: Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitor Development

The co-crystal structure of the closely related analog 2-(piperazin-1-yl)nicotinonitrile bound to sEH (PDB: 4Y2R) [2] provides a validated starting point for structure-based drug design. Medicinal chemists can utilize 2-piperazin-1-ylnicotinic acid as a core scaffold to design and synthesize novel sEH inhibitors. The carboxylic acid moiety offers a handle for further derivatization (e.g., amide coupling, ester prodrugs), while the piperazine nitrogen can be functionalized to optimize potency, selectivity, and pharmacokinetic properties. This application is particularly relevant for programs targeting cardiovascular diseases, pain, and inflammation where sEH inhibition is a validated therapeutic strategy.

Chemical Biology: Regioselective Probe for Structure-Activity Relationship (SAR) Studies

Given the clear activity divergence between the 2-piperazinyl and 6-piperazinyl isomers [3][4], 2-piperazin-1-ylnicotinic acid is an essential tool for systematic SAR studies. Researchers investigating the impact of piperazine substitution position on nicotinic acid-based pharmacophores can use this compound as a reference for the 2-position. Comparative studies with the 6-isomer and other regioisomers enable the mapping of structural determinants of receptor selectivity and functional activity. This scenario is critical for academic labs and pharmaceutical companies engaged in hit-to-lead optimization of piperazine-containing drug candidates.

Pharmaceutical Development: Synthesis of CNS-Targeted Drug Candidates

The combination of alpha-7 nAChR antagonist activity [1] and predicted CNS drug-likeness (moderate molecular weight, hydrogen bond donors/acceptors, and pKa) positions 2-piperazin-1-ylnicotinic acid as a promising intermediate for the synthesis of CNS-penetrant drug candidates. The compound can be elaborated via the piperazine nitrogen or the carboxylic acid group to generate libraries of analogs for screening against neurological and psychiatric disorders. Its availability from commercial suppliers at 95% purity facilitates rapid SAR exploration and scale-up for preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Piperazin-1-ylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.